2-Chloro-3-(trifluoromethoxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(trifluoromethoxy)pyrazine is an organic compound that belongs to the class of trifluoromethoxypyrazines. This compound is of significant interest due to the unique properties conferred by the trifluoromethoxy group, which is known for its electron-withdrawing and electron-donating characteristics. These properties make it a valuable compound in various fields, including medicinal chemistry and material sciences .
Vorbereitungsmethoden
The synthesis of 2-Chloro-3-(trifluoromethoxy)pyrazine involves several steps. One efficient and scalable method includes the reaction of 2-chloropyrazine with trifluoromethoxy reagents under specific conditions. The synthetic utility of this molecule has been demonstrated in various coupling reactions, such as Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-3-(trifluoromethoxy)pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.
Coupling Reactions: It participates in Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions, forming various derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of the trifluoromethoxy group suggests potential reactivity under oxidative conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(trifluoromethoxy)pyrazine has several scientific research applications:
Medicinal Chemistry: It is considered a privileged substituent in drug design due to its unique electronic properties and stability.
Material Sciences: The compound’s stability and electronic properties make it useful in the development of new materials.
Agrochemicals: Similar compounds have been used in the development of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism by which 2-Chloro-3-(trifluoromethoxy)pyrazine exerts its effects is primarily through its interaction with molecular targets influenced by its electron-withdrawing and electron-donating properties. These interactions can affect various biological pathways, making it a valuable compound in medicinal chemistry and other fields .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-(trifluoromethoxy)pyrazine can be compared with other trifluoromethoxy-substituted pyrazines and pyridines. Similar compounds include:
- 2-Chloro-5-(trifluoromethoxy)pyrazine
- 2-Chloro-3-(trifluoromethoxy)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
These compounds share similar electronic properties but differ in their specific reactivity and applications. The unique combination of the trifluoromethoxy group and the pyrazine ring in this compound provides distinct advantages in stability and reactivity .
Eigenschaften
Molekularformel |
C5H2ClF3N2O |
---|---|
Molekulargewicht |
198.53 g/mol |
IUPAC-Name |
2-chloro-3-(trifluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-4(11-2-1-10-3)12-5(7,8)9/h1-2H |
InChI-Schlüssel |
NINUHVSVFBHFEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.